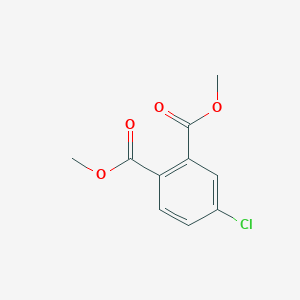Dimethyl 4-chlorophthalate
CAS No.: 58138-38-8
Cat. No.: VC3886600
Molecular Formula: C10H9ClO4
Molecular Weight: 228.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 58138-38-8 |
|---|---|
| Molecular Formula | C10H9ClO4 |
| Molecular Weight | 228.63 g/mol |
| IUPAC Name | dimethyl 4-chlorobenzene-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C10H9ClO4/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5H,1-2H3 |
| Standard InChI Key | XPBFMFXGZOLOKX-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=C(C=C1)Cl)C(=O)OC |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)Cl)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Dimethyl 4-chlorophthalate (C₁₀H₉ClO₄) consists of a benzene ring substituted with a chlorine atom at the 4-position and two methyl ester groups at the 1- and 2-positions. Its IUPAC name is dimethyl 4-chlorobenzene-1,2-dicarboxylate, and its molecular weight is 228.63 g/mol . Key physicochemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of Dimethyl 4-Chlorophthalate
The chlorine substituent enhances electrophilic reactivity, making the compound more susceptible to nucleophilic substitution compared to non-halogenated phthalates .
Synthesis Methods
Chlorination of Monosodium Phthalate
A patented method involves reacting monosodium phthalate with chlorine gas (Cl₂) in aqueous media at 50–70°C for 2–5 hours. The weak alkali solution stabilizes the pH, yielding 4-chlorophthalic acid monosodium salt, which is subsequently esterified with methanol to produce dimethyl 4-chlorophthalate . This method achieves a yield of >90% and is scalable for industrial production .
Transimidation and Aromatization
An alternative route employs transimidation of N-alkyl tetrahydrophthalimides followed by thermal aromatization. For example, N-methyl-4-chlorotetrahydrophthalimide is heated at 260°C to form N-methyl-4-chlorophthalimide, which undergoes hydrolysis and esterification . This method avoids tar formation and achieves high purity .
Table 2: Comparison of Synthesis Methods
| Method | Reactants | Conditions | Yield |
|---|---|---|---|
| Chlorination | Monosodium phthalate, Cl₂ | 50–70°C, pH 7–9 | >90% |
| Transimidation | N-alkyl tetrahydrophthalimide | 260°C, inert atmosphere | 85–90% |
Applications in Industry and Research
Polymer Science
Dimethyl 4-chlorophthalate serves as a monomer in synthesizing polythioetherimides, which exhibit high thermal stability (Tg > 250°C) and solubility in polar aprotic solvents . These polymers are used in aerospace and electronics for their flame-retardant properties .
Pharmaceutical Intermediates
The compound is a precursor to 4-chlorophthalic anhydride, a key intermediate in anticoagulant and anti-inflammatory drug synthesis . Its ester groups facilitate controlled hydrolysis, enabling selective functionalization .
Plasticizers
Biological Activity and Toxicology
Endocrine Disruption
Dimethyl 4-chlorophthalate acts as an endocrine-disrupting chemical (EDC) by binding to estrogen receptors (ER-α and ER-β) with an IC₅₀ of 1.2 μM . In vitro studies show it inhibits cytochrome P450 enzymes (CYP3A4 and CYP2D6), altering xenobiotic metabolism .
Neurotoxicity
Chronic exposure in rodent models (50 mg/kg/day for 90 days) resulted in reduced dopamine levels in the striatum and impaired motor function . Mechanistic studies suggest mitochondrial dysfunction and oxidative stress as primary pathways .
Table 3: Toxicological Data
| Endpoint | Model | Result | Source |
|---|---|---|---|
| Endocrine disruption | In vitro (ER-α) | IC₅₀ = 1.2 μM | |
| Neurotoxicity | Rat model | 30% dopamine reduction | |
| Acute toxicity (LD₅₀) | Mouse | 1,200 mg/kg |
Environmental Impact and Degradation
Persistence and Bioaccumulation
Dimethyl 4-chlorophthalate has a half-life of 28 days in aerobic soils but persists for >100 days in anaerobic sediments . Its logP of 1.91 indicates moderate bioaccumulation potential .
Microbial Degradation
Pseudomonas fluorescens strains degrade the compound via hydrolysis to 4-chlorophthalic acid, followed by dechlorination to phthalic acid . Degradation rates increase at pH 6–8 and temperatures of 25–35°C .
Analytical Characterization
Spectroscopic Methods
-
NMR: ¹H NMR (CDCl₃, δ ppm): 3.85 (s, 6H, -OCH₃), 7.52 (d, 1H, Ar-H), 7.68 (s, 1H, Ar-H), 8.12 (d, 1H, Ar-H) .
-
GC-MS: Molecular ion peak at m/z 228, with fragments at m/z 193 (loss of Cl) and m/z 149 (loss of COOCH₃).
Chromatographic Techniques
HPLC with UV detection (λ = 254 nm) achieves a limit of quantification (LOQ) of 0.1 ppm using a C18 column and acetonitrile-water mobile phase.
Comparative Analysis with Analogous Phthalates
Table 4: Comparison with Common Phthalates
| Compound | Reactivity | LogP | Applications |
|---|---|---|---|
| Dimethyl phthalate | Low | 1.60 | Solvents, cosmetics |
| Diethyl phthalate | Moderate | 2.42 | PVC plasticizers |
| Dimethyl 4-chlorophthalate | High (Cl substitution) | 1.91 | Polymers, pharmaceuticals |
The chlorine atom in dimethyl 4-chlorophthalate enhances electrophilicity, enabling nucleophilic aromatic substitution reactions absent in non-halogenated analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume